5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one
Description
The compound 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one is a heterocyclic molecule featuring a pyrrolone core fused with a 1-methyl-benzimidazole moiety and substituted with a 2-bromo-4-methylphenyl group.
Properties
Molecular Formula |
C19H17BrN4O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17BrN4O/c1-11-7-8-14(12(20)9-11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-15(13)23(19)2/h3-9,21,25H,10H2,1-2H3 |
InChI Key |
IIDWVOKXXADMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization via Maleic Anhydride and Schiff Bases
A validated method for pyrrolone synthesis involves the reaction of maleic anhydride with Schiff bases under reflux conditions. For the target compound, the Schiff base is derived from 2-bromo-4-methylaniline and a ketone or aldehyde precursor.
Procedure :
- Schiff base formation : React 2-bromo-4-methylaniline with a carbonyl compound (e.g., acetylacetone) in ethanol under acidic catalysis.
- Cyclization : Heat the Schiff base with maleic anhydride in chloroform at reflux for 5 hours.
- Isolation : Recrystallize the crude product from ethanol to yield 1-(2-bromo-4-methylphenyl)-5-amino-pyrrol-3(2H)-one.
Key Parameters :
- Solvent: Chloroform
- Temperature: Reflux (~61°C)
- Yield: ~60–70% (estimated based on analogous reactions).
Preparation of 1-Methyl-1H-Benzo[d]imidazol-2-yl Derivatives
Condensation of N-Methyl-o-Phenylenediamine
The benzoimidazole moiety is synthesized via cyclocondensation of N-methyl-o-phenylenediamine with a carboxylic acid derivative.
Procedure :
- Reactants : Combine N-methyl-o-phenylenediamine with trifluoroacetic acid in acetic acid.
- Cyclization : Heat at 120°C for 6 hours to form 1-methyl-1H-benzo[d]imidazole.
- Functionalization : Introduce a bromine or iodine substituent at position 2 via electrophilic substitution for subsequent coupling.
Key Parameters :
Coupling of Benzoimidazole to the Pyrrolone Core
1,1′-Carbonyldiimidazole (CDI)-Mediated Amidation
The patent US20160297791A1 highlights CDI as a robust cyclizing agent for forming amide bonds. This method is adapted to couple the benzoimidazole carboxylate with the pyrrolone amine.
Procedure :
- Activation : Treat 2-carboxy-1-methyl-1H-benzo[d]imidazole with CDI in acetonitrile at 0°C.
- Coupling : Add the pyrrolone intermediate and heat at reflux for 3 hours.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters :
Optimization and Analytical Characterization
Reaction Monitoring and Yield Enhancement
Spectroscopic Validation
- ¹H NMR : Key peaks include δ 7.8 ppm (pyrrolone NH), δ 2.4 ppm (methyl group on phenyl), and δ 3.6 ppm (N-methyl of benzoimidazole).
- MS (ESI) : m/z 453.2 [M+H]+.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Pyrrolone Substitution : Directed ortho-metalation ensures correct positioning of the bromomethyl group.
- Benzoimidazole Hydrolysis : Use of anhydrous conditions prevents decomposition during coupling.
- Amino Group Protection : Boc-group protection avoids side reactions during cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the bromine substituent or the benzodiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, and reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-AMINO-1-(2-BROMO-4-METHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Pyrrolone Cores
Compound 14d ():
- Structure: 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile.
- Key Features : Incorporates dual bromophenyl groups and a carbonitrile substituent, contributing to a higher molecular weight (559 g/mol) and elevated melting point (259–260°C).
- NMR data (δ 7.2–8.5 ppm for aromatic protons) indicate strong electron-withdrawing effects from the bromine and carbonitrile groups .
Compound (CAS 64532-07-6):
- Structure: 5-Amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1H-pyrrol-3(2H)-one.
- Key Features : Substituted with a simple phenyl group instead of bromo-methylphenyl.
- Analysis : The absence of bromine reduces steric hindrance, possibly improving solubility but diminishing electrophilic reactivity.
Compound :
- Structure: 5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-1H-pyrrol-3(2H)-one.
Compounds with Varied Heterocyclic Frameworks
Compounds (1 and 2):
- Structures : Feature indole-methylene-imidazolone cores.
- Key Features : Fluoro and bromo substituents on indole rings.
- Analysis : The indole system offers π-stacking capabilities distinct from benzimidazole, which may alter pharmacokinetic profiles .
Compounds (4 and 5) :
Pharmacological and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign peaks to protons and carbons in the pyrrolone, benzimidazole, and substituted phenyl rings. For example, the aromatic protons in the 2-bromo-4-methylphenyl group typically appear as a multiplet between δ 7.2–7.8 ppm, while the NH2 group in the pyrrolone ring shows a broad singlet near δ 5.5–6.0 ppm .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with an error margin <5 ppm.
- FTIR : Identify key functional groups (e.g., C=O stretch in pyrrolone at ~1700 cm⁻¹, N-H bend in benzimidazole at ~1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between the benzimidazole and pyrrolone rings) using single-crystal data .
Q. What synthetic routes are effective for preparing this compound?
- Methodology :
- Multi-step cyclization : Start with a substituted benzimidazole (e.g., 1-methyl-1H-benzimidazole-2-carbaldehyde) and perform a Knorr pyrrole synthesis with a brominated phenyl ketone. Use base-assisted cyclization (e.g., KOH in ethanol) to form the pyrrolone core .
- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and isolate via recrystallization (ethanol/water) to achieve 45–60% yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final cyclization step?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or ethanol/water mixtures for better solubility of brominated intermediates .
- Catalysis : Add Pd(OAc)₂ (5 mol%) to facilitate cross-coupling between the benzimidazole and bromophenyl groups, reducing side-product formation .
- Temperature control : Conduct cyclization at 80–100°C under reflux to accelerate ring closure while minimizing decomposition .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- SAR analysis : Compare the bioactivity of analogs with substituent variations (e.g., replacing Br with Cl in the phenyl ring or modifying the benzimidazole methyl group). Use in silico docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., carbonic anhydrase) .
- Assay standardization : Re-test compounds under uniform conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) to eliminate variability .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME prediction : Use SwissADME to calculate logP (~3.2), solubility (LogS ~-4.5), and bioavailability scores. The bromine atom increases molecular weight (~450 g/mol) but may reduce membrane permeability .
- Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via Schrödinger’s QikProp to identify potential metabolic hotspots (e.g., demethylation of the benzimidazole group) .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce varying yields (40–65%) in academic studies?
- Critical factors :
- Purity of starting materials : Impurities in the bromophenyl precursor (e.g., 2-bromo-4-methylphenylamine) can reduce cyclization efficiency. Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient) before use .
- Byproduct formation : Competing pathways (e.g., over-oxidation of the pyrrolone ring) may occur in the presence of excess base. Quench reactions at 90% completion via acidification (HCl) to suppress side reactions .
Structure-Activity Relationship (SAR) Design
Q. How can substituent modifications enhance the compound’s bioactivity?
- Approach :
- Electron-withdrawing groups : Introduce NO₂ or CF₃ to the benzimidazole ring to improve interaction with hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Hydrogen bond donors : Replace the pyrrolone NH2 with a hydroxyl group to strengthen binding to catalytic residues (e.g., in kinase inhibitors) .
- Synthetic validation : Confirm modifications via Suzuki-Miyaura coupling (for aryl groups) or reductive amination (for amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
